5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d][1,3]oxazin-4-ones. This compound is characterized by the presence of a thieno[2,3-d][1,3]oxazine ring system, which is fused with a phenyl group and substituted with methoxy and methyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d][1,3]oxazine Ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thioethers or alcohols.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the 2-methyl substitution on the phenyl group.
5-phenyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the 3,4-dimethoxy substitution on the phenyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 2-methylphenyl groups in 5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H17NO4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C21H17NO4S/c1-12-6-4-5-7-14(12)19-22-20-18(21(23)26-19)15(11-27-20)13-8-9-16(24-2)17(10-13)25-3/h4-11H,1-3H3 |
InChI Key |
VEBTWDRDUOUDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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